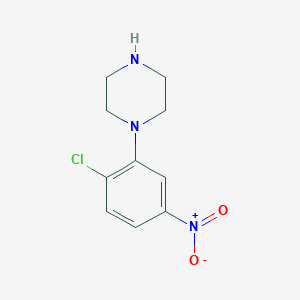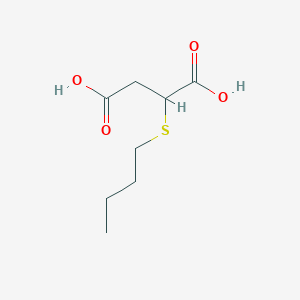![molecular formula C17H33N3O3S2 B5506972 N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)
N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives involves complex processes that can include cycloaddition reactions, functional group transformations, and regioselective reductions. For instance, the synthesis of 3-aryl-N-n-propyl-piperidines described by Chang et al. (2002) starts from α-sulfonyl acetamide via a formal [3+3] cycloaddition reaction, yielding useful building blocks for heterocyclic chemistry (Chang, Chen, & Chang, 2002). Such methodologies may be adaptable for synthesizing the compound of interest, highlighting the importance of efficient cycloaddition and reduction steps in its synthesis.
Molecular Structure Analysis
Structural characterization techniques such as X-ray diffraction studies play a critical role in confirming the molecular structure of piperidine derivatives. Naveen et al. (2015) synthesized and characterized a compound with X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, which could be similar to the structural features of "N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide" (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).
Chemical Reactions and Properties
The reactivity and chemical properties of piperidine derivatives can be influenced by their functional groups. For example, the introduction of sulfonyl and amino groups can significantly affect the compound's reactivity, as demonstrated by Wang et al. (2006) who developed highly enantioselective Lewis basic catalysts from l-piperazine-2-carboxylic acid derived N-formamides for hydrosilylation reactions (Wang, Cheng, Wu, Wei, & Sun, 2006). This suggests that the sulfonyl and amino functionalities in the compound of interest may offer unique reactivity towards certain types of chemical transformations.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One research avenue explores the New Synthesis of 3-Aryl-N-n-Propyl-piperidines , describing a methodology involving six steps starting from α-sulfonyl acetamide. This process yields significant building blocks for heterocyclic chemistry, indicating the chemical's utility in synthesizing complex structures for further research applications (Meng‐Yang Chang, Shui-Tein Chen, & N. Chang, 2002).
Biological Activities
The exploration of biological activities is detailed in studies such as Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives , where sulfonamides, a class of compounds known for their antibacterial properties, were synthesized and evaluated against Escherichia coli and Staphylococcus aureus. This study demonstrates the potential for developing new antibacterial agents using related chemical structures (O. Ajani, J. O. Echeme, Zheng Sujiang, O. Familoni, & Feipeng Wu, 2013).
Antiviral Applications
Another study on Synthesis and Antiviral Activity of Certain Thiazole C-nucleosides showcases the use of glycosylthiocarboxamides as precursors for synthesizing compounds with potential antiviral activities against herpes virus, parainfluenza virus, and rhinovirus. This research highlights the versatility of related chemical frameworks in developing treatments for viral infections (P. C. Srivastava, M. Pickering, L. B. Allen, D. Streeter, M. T. Campbell, J. T. Witkowski, R. Sidwell, & R. K. Robins, 1977).
Catalytic Applications
The utility of related structures as catalysts is demonstrated in the synthesis of Imino Exchange Reaction in a Dearomatization Strategy , presenting an innovative approach to accessing N-acyl diarylamines and phenothiazines. This method highlights the catalytic potential of sulfonyl-containing compounds in facilitating complex organic reactions (Li Zhang, Hui-qing Wang, Bo Yang, & R. Fan, 2014).
Propiedades
IUPAC Name |
N-(3-cyclohexylsulfanylpropyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3S2/c1-19(2)25(22,23)20-12-6-8-15(14-20)17(21)18-11-7-13-24-16-9-4-3-5-10-16/h15-16H,3-14H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKQKCRQODPTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclohexylsulfanyl)propyl]-1-(dimethylsulfamoyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)

![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)
![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)
